DDO-5936

概要

説明

DDO-5936は、熱ショックタンパク質90(Hsp90)と細胞周期37(Cdc37)のタンパク質間相互作用を強力かつ特異的に阻害する化合物です。 この化合物は、多くの癌遺伝子タンパク質の安定性と機能に不可欠なHsp90-Cdc37相互作用を阻害することにより、大腸癌の研究および治療において大きな可能性を示しています .

準備方法

合成経路と反応条件: DDO-5936の合成には、複数の段階が関与し、重要な中間体の調製から始まります。最終段階は通常、これらの中間体を特定の反応条件下で結合させて、目的の化合物を生成することです。 詳細な合成経路と反応条件は、多くの場合、機密情報であり、専門の化学データベースまたは出版物へのアクセスが必要になる場合があります .

工業的生産方法: this compoundの工業的生産は、大規模生産のための合成経路の最適化を伴う可能性があります。これには、高収率、純度、およびコスト効率を確保することが含まれます。 このプロセスは、医薬品製造に関する規制基準にも準拠する必要があります .

化学反応の分析

Mechanism of Hsp90-Cdc37 Interaction Disruption

DDO-5936 binds to a previously unidentified site on the N-terminal domain of Hsp90, involving key residues Glu47 , Arg46 , and Gln133 , which are critical for the Hsp90-Cdc37 interface . Nuclear magnetic resonance (NMR) spectroscopy and mutagenesis studies confirmed that this compound:

- Induces chemical shift perturbations (Δω >15 Hz) in Hsp90 residues, notably Glu47 and Gln133 .

- Reduces peak intensity (ΔI) by >80% for these residues, indicating strong binding interference .

- Exhibits a dissociation constant (K<sub>d</sub>) of 3.86 μM for Hsp90, as shown in surface plasmon resonance (SPR) assays .

This binding disrupts Cdc37’s recruitment of kinase clients to Hsp90, selectively downregulating oncogenic kinases like cyclin-dependent kinase 4 (CDK4) .

Selectivity and Biochemical Effects

This compound’s mechanism avoids ATPase inhibition, differentiating it from classical Hsp90 inhibitors (e.g., AT13387). Key findings include:

Table 1: Comparative Activity of this compound vs. ATPase Inhibitors

| Assay | This compound (IC<sub>50</sub>) | AT13387 (IC<sub>50</sub>) |

|---|---|---|

| Hsp90-Cdc37 PPI Inhibition | 9 μM (HCT116 cells) | No activity |

| Hsp90 ATPase Activity | >100 μM | 160 nM |

- Thermal Stabilization : this compound increases Hsp90’s melting temperature (T<sub>m</sub>) by 2.5°C at 200 μM, indicating direct binding .

- Client Protein Specificity : Reduces CDK4 levels by >60% in HCT116 colorectal cancer cells, inducing G1-phase cell cycle arrest .

Pharmacological and Structural Insights

- Binding Site : this compound occupies a surface groove near the ATP-binding pocket but does not compete with ATP-pocket binders . Mutagenesis of Glu47 or Gln133 abolishes its inhibitory effects .

- Derivative Optimization : Structural modifications of a lead compound (compound 11) improved solubility and potency, yielding this compound .

Figure 1: Key Structural Interactions

- Hydrogen Bonds : Between this compound’s aromatic rings and Glu47/Gln133.

- Hydrophobic Contacts : Stabilized by residues in the Hsp90 middle domain.

In Vivo Efficacy

In xenograft models, this compound (40–50 mg/kg/day) reduced tumor growth by 50% without inducing heat shock response genes (e.g., HSP70), confirming its selective mechanism .

Comparative Analysis with Analogues

Later derivatives (e.g., compound 18h ) improved affinity (K<sub>d</sub> = 0.5 μM) and oral bioavailability while retaining PPI-specific effects .

科学的研究の応用

Key Findings:

- Binding Affinity : DDO-5936 exhibits a binding affinity () of approximately 3.86 µM to Hsp90, demonstrating significant interaction strength that is crucial for its inhibitory effects .

- Cell Proliferation Inhibition : In vitro studies show that this compound has an IC50 value of 9 µM against HCT116 colorectal cancer cells, indicating effective inhibition of cell growth .

Cancer Therapy

This compound has been primarily studied for its potential in treating various cancers due to its ability to target the Hsp90-Cdc37 complex. The overexpression of both Hsp90 and Cdc37 has been linked to several malignancies, including breast, pancreatic, prostate, and colorectal cancers.

Table 1: Summary of this compound's Effects on Cancer Cell Lines

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Colorectal (HCT116) | 9 | Inhibition of Hsp90-Cdc37 PPI leading to cell cycle arrest |

| Breast (MDA-MB-231) | 7.5 | Disruption of chaperone complex affecting oncogene expression |

| Pancreatic | 8.0 | Targeting kinase clients involved in proliferation |

Colorectal Cancer

A study highlighted the efficacy of this compound in inhibiting the proliferation of colorectal cancer cells. The compound not only disrupted the Hsp90-Cdc37 interaction but also resulted in a significant decrease in cyclin-dependent kinase 4 (CDK4), which is essential for cell cycle progression. This led to Cdc37-dependent cell cycle arrest, showcasing its potential as a therapeutic agent in colorectal cancer treatment .

Breast Cancer

In another investigation involving MDA-MB-231 breast cancer cells, this compound demonstrated a potent inhibitory effect on cell growth with an IC50 value of 7.5 µM. The study indicated that this compound effectively disrupted the chaperone complex, thereby influencing oncogene expression and promoting apoptosis in these cells .

作用機序

DDO-5936は、アミノ酸Glu47を含むHsp90上の特定の部位に結合することにより、その効果を発揮します。この結合は、Hsp90とCdc37の相互作用を阻害し、Hsp90キナーゼクライアントの選択的ダウンレギュレーションにつながります。 この阻害は、特に大腸癌細胞において、細胞周期停止と細胞増殖の阻害をもたらします .

類似の化合物:

- ゼラベスピブ塩酸塩

- パエオニフロリン

- AT-533

- VER49009

- VER-155008

- PF04929113

- VER-50589

- テプレノン

比較: this compoundは、Hsp90-Cdc37相互作用を特異的に標的とする点でユニークであり、一方、他の多くの化合物は、Hsp90のアデノシン三リン酸アーゼ(ATPase)活性を標的としています。 この特異性により、標的外効果とその関連する毒性の可能性が低くなり、this compoundはさらなる研究開発のための有望な候補となります .

類似化合物との比較

- Zelavespib hydrochloride

- Paeoniflorin

- AT-533

- VER49009

- VER-155008

- PF04929113

- VER-50589

- Teprenone

Comparison: DDO-5936 is unique in its specific targeting of the Hsp90-Cdc37 interaction, whereas many other compounds target the adenosine triphosphatase (ATPase) activity of Hsp90. This specificity reduces the likelihood of off-target effects and associated toxicities, making this compound a promising candidate for further research and development .

生物活性

DDO-5936 is a small-molecule inhibitor that targets the protein-protein interaction (PPI) between Hsp90 and Cdc37, which is significant in the context of cancer therapy. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy in different cancer models, and structural characteristics.

This compound disrupts the Hsp90-Cdc37 interaction by binding to a previously unidentified site on the N-terminal domain of Hsp90. This binding is primarily mediated by interactions with critical residues such as Glu47, Arg46, and Gln133. The disruption of this PPI leads to a selective down-regulation of Hsp90 client proteins, notably cyclin-dependent kinase 4 (CDK4), resulting in cell cycle arrest and inhibition of cell proliferation in cancer cells.

Key Findings:

- Binding Affinity : The dissociation constant () for this compound binding to Hsp90 is approximately 3.86 μM, indicating a strong interaction that is crucial for its biological activity .

- Cell Cycle Arrest : Inhibition of the Hsp90-Cdc37 complex formation by this compound results in decreased CDK4 levels, leading to cell cycle arrest in HCT116 colorectal cancer cells .

- Antiproliferative Effects : this compound exhibits potent antiproliferative activity with an IC50 value around 9 μM against HCT116 cells, demonstrating its potential as a therapeutic agent .

Efficacy in Cancer Models

This compound has been tested in various cancer cell lines and xenograft models to assess its therapeutic potential.

In Vitro Studies:

- Colorectal Cancer : this compound effectively inhibited the proliferation of HCT116 cells with an IC50 value of 9 μM. The compound also demonstrated significant effects on other colorectal cancer models .

- Breast Cancer : In MCF-7 breast cancer cells, this compound showed limited growth inhibition (17% at 50 μM), indicating variability in sensitivity among different cancer types .

In Vivo Studies:

In xenograft models, this compound exhibited substantial antitumor activity, reinforcing its potential as a therapeutic agent for colorectal cancer. The compound's ability to inhibit tumor growth was linked to its mechanism of disrupting the Hsp90-Cdc37 interaction .

Structural Characteristics

The structural basis for the interaction between this compound and Hsp90 has been elucidated through nuclear magnetic resonance (NMR) spectroscopy and mutagenesis studies. These studies revealed that specific residues on Hsp90 are critical for binding:

| Residue | Role in Binding | Binding Affinity (K_d) |

|---|---|---|

| Glu47 | Major determinant | >100 μM (mutant) vs. 3.86 μM (wild-type) |

| Arg46 | Contributes to stability | 6.53 μM (mutant) |

| Gln133 | Essential for interaction | 5.18 μM (mutant) |

These findings suggest that this compound occupies a unique binding site adjacent to the ATP-binding pocket of Hsp90 without affecting ATPase activity, which is a common mechanism for many other Hsp90 inhibitors .

特性

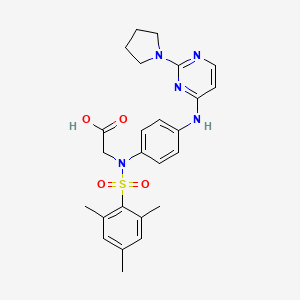

IUPAC Name |

2-[4-[(2-pyrrolidin-1-ylpyrimidin-4-yl)amino]-N-(2,4,6-trimethylphenyl)sulfonylanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O4S/c1-17-14-18(2)24(19(3)15-17)35(33,34)30(16-23(31)32)21-8-6-20(7-9-21)27-22-10-11-26-25(28-22)29-12-4-5-13-29/h6-11,14-15H,4-5,12-13,16H2,1-3H3,(H,31,32)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPYRKNROAWEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)NC3=NC(=NC=C3)N4CCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。